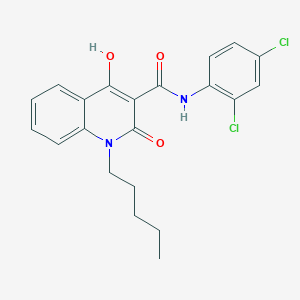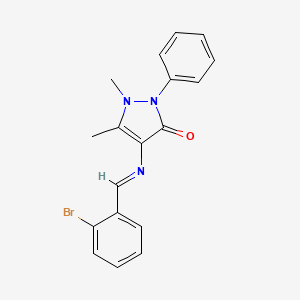
2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide typically involves multiple steps, including halogenation, amination, and acylation reactions. The specific conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction conditions is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated benzoic acids, while substitution could produce various amides or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications as a pharmaceutical agent, though specific uses would require further research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2,2-trichloroethyl)-benzamide
- N-(2,2,2-Trichloro-1-isopropylamino-ethyl)-benzamide
- 2-Chloro-N-(2,2,2-trichloro-1-ethylamino-ethyl)-benzamide
Uniqueness
What sets 2-Chloro-N-(2,2,2-trichloro-1-isopropylamino-ethyl)-benzamide apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties that are valuable in its applications.
Properties
Molecular Formula |
C12H14Cl4N2O |
|---|---|
Molecular Weight |
344.1 g/mol |
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H14Cl4N2O/c1-7(2)17-11(12(14,15)16)18-10(19)8-5-3-4-6-9(8)13/h3-7,11,17H,1-2H3,(H,18,19) |
InChI Key |
CYARMALMOWRBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B11989540.png)
![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)

![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)




![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)
